molecular formula C13H14F3N3O3S B12852789 (3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methyl methanesulfonate

(3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methyl methanesulfonate

Cat. No.: B12852789
M. Wt: 349.33 g/mol
InChI Key: GECHSQIIOUWDBI-UHFFFAOYSA-N
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Description

(3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methyl methanesulfonate is a complex organic compound that features a triazolopyridine core with a trifluoromethyl group and a methanesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methyl methanesulfonate typically involves multiple stepsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

(3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methyl methanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group like an amine or halide .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, (3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methyl methanesulfonate is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their function and regulation.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas like oncology and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methyl methanesulfonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    (3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine): Similar in structure but with a pyrazine ring instead of a pyridine ring.

    (3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoline): Similar in structure but with a quinoline ring instead of a pyridine ring.

Uniqueness

The uniqueness of (3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methyl methanesulfonate lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H14F3N3O3S

Molecular Weight

349.33 g/mol

IUPAC Name

[3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl]methyl methanesulfonate

InChI

InChI=1S/C13H14F3N3O3S/c1-23(20,21)22-7-9-4-5-19-10(6-8-2-3-8)17-18-12(19)11(9)13(14,15)16/h4-5,8H,2-3,6-7H2,1H3

InChI Key

GECHSQIIOUWDBI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1=C(C2=NN=C(N2C=C1)CC3CC3)C(F)(F)F

Origin of Product

United States

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